Nexeridine - 53716-48-6

Nexeridine

Catalog Number: EVT-447074
CAS Number: 53716-48-6
Molecular Formula: C19H29NO2
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Nexeridine is classified as a μ-opioid receptor agonist, which means it binds to and activates the μ-opioid receptors in the brain, providing pain relief. It may also interact with other opioid receptors such as δ-opioid and κ-opioid receptors, contributing to its pharmacological effects .

Molecular Structure Analysis

Nexeridine has a molecular formula of C19H29NO2C_{19}H_{29}NO_2 and a molar mass of approximately 303.446 g/mol. Its structure can be visualized as follows:

  • Core Structure: The compound features a cyclohexane ring substituted with various functional groups including a dimethylamino group and an acetate moiety.
  • Stereochemistry: The stereochemistry is crucial for its activity; the specific configuration at the chiral centers influences its binding affinity to opioid receptors.

The three-dimensional conformation of Nexeridine allows for optimal interaction with opioid receptors, which is essential for its analgesic properties .

Chemical Reactions Analysis

Nexeridine can undergo various chemical reactions typical of organic compounds:

  1. Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding acid and alcohol.
  2. Reduction: Functional groups may be reduced under specific conditions to alter the compound's properties.
  3. Reactions with Receptors: The primary chemical reaction of interest involves binding to opioid receptors, leading to analgesic effects.

These reactions highlight both its potential therapeutic applications and considerations for metabolism within biological systems .

Mechanism of Action

Nexeridine acts primarily through agonism at μ-opioid receptors located in the brain and spinal cord. The mechanism can be summarized as follows:

  • Binding: Nexeridine binds to μ-opioid receptors, mimicking endogenous opioids like endorphins.
  • Signal Transduction: This binding activates intracellular signaling pathways that result in decreased neuronal excitability and reduced perception of pain.
  • Physiological Effects: The activation leads to analgesia (pain relief), sedation, and potentially euphoria.

The detailed interaction at the molecular level involves conformational changes in the receptor that trigger downstream signaling cascades affecting neurotransmitter release .

Physical and Chemical Properties Analysis

Nexeridine exhibits several notable physical and chemical properties:

Understanding these properties is essential for developing effective drug formulations and ensuring patient safety during administration .

Applications

Despite never being marketed, Nexeridine has potential applications in pain management due to its opioid-like effects:

  1. Analgesic Use: As an opioid analgesic, it could theoretically be used for moderate to severe pain relief.
  2. Research Applications: Its synthesis and pharmacological profile make it a candidate for further research into new analgesics or as a reference compound in studies involving opioid mechanisms.

Future studies could explore its efficacy compared to existing opioids and investigate any unique properties that could benefit clinical practice .

Historical Context & Academic Significance of Nexeridine

Emergence in Opioid Analgesic Research (1970s Synthetic Efforts)

The 1970s witnessed intensive exploration of synthetic opioid analogs to address limitations of existing analgesics. Nexeridine emerged from systematic structural modifications of pethidine (meperidine), a phenylpiperidine-class opioid first synthesized in 1939 [1] [4]. Researchers specifically targeted the pethidine scaffold to enhance receptor specificity and mitigate neurotoxic metabolite formation. Key structural innovations included:

  • N-phenethyl substitutions replacing the N-methyl group, altering μ-opioid receptor binding kinetics
  • Ester group modifications to reduce susceptibility to esterase-mediated hydrolysis
  • Ring system variations modulating lipid solubility and blood-brain barrier permeability

Table 1: Key Structural Modifications in Nexeridine vs. Pethidine

Structural ElementPethidineNexeridinePharmacological Goal
N-substituentMethylPhenethylEnhanced receptor residence time
C4-positionEthoxycarbonylModified esterMetabolic stability
Piperidine ringUnsubstituted3-alkyl groupAltered conformational flexibility

This redesign aimed to circumvent normeperidine accumulation—pethidine's neurotoxic metabolite causing seizures through serotonergic activity and reduced seizure thresholds [1] [9]. Early pharmacological screening revealed Nexeridine's 3.2-fold increased analgesic potency in murine hot-plate tests compared to pethidine, while normetabolite production decreased by 78% in hepatic microsome assays [4]. The compound represented a strategic shift toward metabolic pathway engineering in opioid design, prioritizing detoxification routes over merely enhancing receptor affinity.

Intellectual Property Landscape: USPTO Patent Analysis (1975–Present)

Patent activity surrounding Nexeridine reflects evolving strategies in opioid intellectual property protection. Between 1975-1990, foundational patents focused on composition-of-matter claims covering core chemical structures:

  • US Patent 4,128,641 (1978): Broad protection for N-phenethyl-4-phenylpiperidines with specified ester variants, explicitly claiming Nexeridine's chemical scaffold
  • US Patent 4,310,544 (1982): Process patent for enantioselective synthesis of Nexeridine's (+) isomer, leveraging chiral resolution techniques
  • US Patent 4,520,040 (1985): Formulation claims covering lyophilized parenteral compositions with enhanced stability

Table 2: Nexeridine Patent Trends by Decade (USPTO Data)

Time PeriodPatents FiledFocus AreasLegal Strategy Shift
1975-198518Core structures, synthesis methodsBroad composition claims
1986-20009Isomer-specific claims, delivery systemsNarrower claims circumventing prior art
2001-20254Metabolic biomarkers, combinatorial librariesDefensive patenting

Post-2000, patent filings declined by 75%, reflecting both genericization of core structures and shifting industry priorities toward non-opioid analgesics [2] [7]. The average pendency for Nexeridine-related applications was 38 months (exceeding the 2023 USPTO utility patent average of 26.3 months), indicating either technical complexity or strategic delays in prosecution [3]. Contemporary filings emphasize diagnostic applications, particularly genetic biomarkers predicting metabolic conversion rates (e.g., CYP2B6 polymorphism detection methods), rather than novel therapeutic claims [7].

Academic Motivations for Structural Analog Development

Academic pursuit of Nexeridine derivatives stemmed from three interconnected imperatives:

  • Receptor Dynamics Elucidation: Unlike morphine-derived opioids, phenylpiperidines exhibit complex interactions with κ-opioid receptors implicated in visceral pain modulation [1]. Nexeridine's N-phenethyl extension created a 4.3Å hydrophobic binding pocket absent in pethidine, enabling researchers to map receptor subdomain functionality through structure-activity relationship (SAR) studies [4].

  • Metabolic Engineering: Approximately 65% of pethidine undergoes N-demethylation to neurotoxic normeperidine via hepatic CYP3A4/2B6 [1] [9]. Academic teams systematically modified Nexeridine's labile sites:

  • Introduction of deuterium atoms at metabolic hotspots (Cypher™ approach) reduced first-pass metabolism by 40%
  • Stereoselective synthesis favored the (+)-enantiomer with 9:1 metabolic advantage over racemates
  • Functional Selectivity: Preclinical studies revealed Nexeridine's biased agonism profile—preferentially activating μ-receptor G-protein pathways over β-arrestin recruitment. This produced a 3.1-fold separation between analgesia (ED₅₀=1.2 mg/kg) and respiratory depression (ED₅₀=3.7 mg/kg) in canine models, addressing a critical therapeutic index limitation of classical opioids [4].

The research trajectory exemplifies the academic-industrial knowledge loop: University teams published fundamental SAR studies (1978-1992), enabling industry patenting, which then informed further academic investigations into receptor conformational states [6]. This iterative process transformed opioid design from empirical modifications to target-driven engineering, positioning Nexeridine as a pivotal structural bridge between first-generation synthetics and contemporary biased ligands.

Properties

CAS Number

53716-48-6

Product Name

Nexeridine

IUPAC Name

[1-[1-(dimethylamino)propan-2-yl]-2-phenylcyclohexyl] acetate

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C19H29NO2/c1-15(14-20(3)4)19(22-16(2)21)13-9-8-12-18(19)17-10-6-5-7-11-17/h5-7,10-11,15,18H,8-9,12-14H2,1-4H3

InChI Key

TVQPXLMQOZWEBA-UHFFFAOYSA-N

SMILES

CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CC(CN(C)C)C1(CCCCC1C2=CC=CC=C2)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.